molecular formula C20H15N3Se B12906739 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone

Cat. No.: B12906739
M. Wt: 376.3 g/mol
InChI Key: DHTFTFVXWAUTSD-UHFFFAOYSA-N
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Description

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is a selenium-containing heterocyclic compound belonging to the 1,2,4-triazole class. Structurally, it features a triazole core substituted with three phenyl groups at positions 1, 3, and 4, and a selenone (C=Se) moiety at position 3. This compound is analogous to the widely studied 1,2,4-triazole-5-thiones, where sulfur replaces selenium .

Properties

Molecular Formula

C20H15N3Se

Molecular Weight

376.3 g/mol

IUPAC Name

2,4,5-triphenyl-1,2,4-triazole-3-selone

InChI

InChI=1S/C20H15N3Se/c24-20-22(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-23(20)18-14-8-3-9-15-18/h1-15H

InChI Key

DHTFTFVXWAUTSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=[Se])N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then treated with selenium dioxide to introduce the selenone group, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone undergoes various chemical reactions, including:

    Oxidation: The selenone group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is in the development of antimicrobial agents. Triazole derivatives have demonstrated substantial activity against a range of bacterial and fungal pathogens. For instance, studies have shown that compounds with similar triazole structures exhibit effective inhibition against both Gram-positive and Gram-negative bacteria as well as various fungi . The mechanism often involves disruption of the microbial cell membrane or interference with essential metabolic pathways.

Anticancer Properties

Research has indicated that triazole derivatives can also possess anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been investigated. For example, certain triazole-based compounds have been shown to induce apoptosis in cancer cell lines such as HT29 (colon cancer) and MCF-7 (breast cancer) through various biochemical pathways . This suggests potential for further development as chemotherapeutic agents.

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole derivatives are widely used in agriculture as fungicides. The compound can inhibit the growth of pathogenic fungi that affect crops, thereby enhancing agricultural productivity. Its application in crop protection is particularly relevant in managing diseases caused by fungal pathogens that threaten food security .

Plant Growth Regulators

In addition to fungicidal properties, some studies suggest that triazole compounds may act as plant growth regulators. They can modulate plant physiological processes such as growth and flowering by interacting with plant hormones. This application could lead to improved crop yields and resilience against environmental stresses .

Material Science

Synthesis of Coordination Compounds

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone has also been explored for its potential in material science. Its ability to form coordination complexes with metal ions can be utilized in creating novel materials with specific electronic or optical properties. Such materials could find applications in sensors or catalysts due to their enhanced stability and reactivity .

Nanotechnology

The compound's unique structural features allow it to be used in nanotechnology applications. It can serve as a building block for the synthesis of nanostructures that exhibit desirable properties such as increased surface area and reactivity. These nanostructures can be applied in various fields including drug delivery systems and environmental remediation .

Case Studies

Study Focus Findings
Gümrükçüoğlu et al. (2023)Antimicrobial ActivityNovel derivatives showed promising activity against bacteria and fungi; potential for new antifungal agents.
Sameliuk et al. (2021)Anticancer ActivityIdentified compounds with significant cytotoxic effects on cancer cell lines; potential for development as anticancer drugs.
Agricultural ResearchFungicidal PropertiesDemonstrated effectiveness against crop pathogens; potential for use as agricultural fungicides.

Mechanism of Action

The mechanism of action of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone involves its interaction with specific molecular targets. The selenone group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Thione vs. Selenone Properties

Property 1,2,4-Triazole-5-thione Derivatives 1,2,4-Triazole-5-selenone (Hypothesized)
Bond Length C=S: ~1.64–1.68 Å C=Se: ~1.85–1.90 Å (expected)
Tautomerism Thione-thiol equilibrium observed Selenone-selenol equilibrium likely less favorable due to larger atomic size
Electron Delocalization Partial charge on sulfur Enhanced polarizability due to selenium
Crystal Packing Planar triazole-phenyl dihedral angles (e.g., 3.08°–56.0° ) Potential for larger dihedral angles due to steric effects

Substituent Effects on Bioactivity

Triazole derivatives exhibit diverse biological activities depending on substituents:

Table 2: Bioactivity of Selected Triazole Derivatives

Compound Substituents Bioactivity Reference
4-Amino-3-(1-(2-fluoro-biphenyl)ethyl)-triazole-5-thione Flurbiprofen-derived, benzylideneamino Analgesic (tail flick, hot plate tests)
4-(Methylsulfonyl)benzyl-triazolothiadiazines Thiadiazine fused ring Antimicrobial (MIC: 2–8 µg/mL)
3-(2-Bromophenyl)-4-substituted-triazole-5-thiones Bromophenyl, alkyl groups Anticancer (IC₅₀: 10–50 µM)
1,3,4-Triphenyl-triazole-5-selenone Phenyl groups, selenone Hypothesized: Enhanced antioxidant/antimicrobial due to Se

Selenium’s redox activity could also confer unique antioxidant or cytotoxic properties .

Crystallographic and Computational Insights

  • Crystal Structures: Triazole-thiones exhibit planar or twisted conformations depending on substituents. For example, 4-(5-chloro-2-hydroxybenzylideneamino)-3-propyl-triazole-5-thione shows dihedral angles of 54.6°–56.0° between triazole and phenyl rings . Selenium’s larger size may increase steric hindrance, leading to non-planar conformations.
  • Computational Data : DFT studies on triazole-thiones reveal electron delocalization over the triazole ring and substituents . Selenium’s higher polarizability may amplify charge transfer effects, influencing reactivity in electrophilic substitutions.

Biological Activity

1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is a compound belonging to the triazole family, notable for its diverse biological activities. The triazole core is known for its pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to detail the biological activity of this specific compound based on available research findings and case studies.

  • Molecular Formula : C20_{20}H17_{17}N3_3Se
  • Molecular Weight : 362.33 g/mol
  • CAS Number : Not specified in the sources but related compounds have CAS numbers such as 166773-08-6.

Biological Activity Overview

The biological activities of 1,3,4-triphenyl-1H-1,2,4-triazole derivatives have been extensively studied. The following sections summarize key findings regarding its antibacterial and anticancer activities.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
1,3,4-triphenyl-1H-1,2,4-triazoleStaphylococcus aureus0.25
1,3,4-triphenyl-1H-1,2,4-triazoleEscherichia coli0.5
1,3,4-triphenyl-1H-1,2,4-triazolePseudomonas aeruginosa0.75

These results demonstrate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of triazoles has been attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specific studies have shown that derivatives of triazoles can inhibit tumor growth in various cancer models.

Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1,3,4-triphenyl-1H-1,2,4-triazoleMCF-7 (breast cancer)15
1,3,4-triphenyl-1H-1,2,4-triazoleA549 (lung cancer)20

The mechanism by which 1,3,4-triphenyl-1H-1,2,4-triazole exerts its biological effects often involves:

  • Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is significantly influenced by their structural components. Modifications at specific positions on the triazole ring can enhance or diminish their efficacy. For instance:

  • Substituents at the phenyl rings can affect lipophilicity and interaction with biological targets.

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